Product packaging for Strictifolione(Cat. No.:)

Strictifolione

Cat. No.: B1214477
M. Wt: 316.4 g/mol
InChI Key: QSFJVCDVSIBMCG-CMFXGKTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strictifolione is a naturally occurring 5,6-dihydro-2H-pyran-2-one (α-pyrone) that was first isolated from the stem bark of Cryptocarya strictifolia . This compound is of significant interest in natural product and phytochemistry research due to its demonstrated antifungal properties . The core structure of this compound features a Michael-accepting unsaturated pyranone moiety, which is generally believed to be a key pharmacophore that can react with nucleophilic sites on target enzymes, thereby attenuating their activity . The absolute configuration of natural this compound has been confirmed through total synthesis as (6R,4'S,6'S) . Its synthesis has been a subject of interest, with developed routes employing efficient, modular strategies including consecutive one-pot protocols and cross-metathesis reactions , as well as methods based on Prins reactions and olefin cross-metathesis . A related natural product, (6R)-6-[(4R,6R)-4,6-dihydroxy-10-phenyldec-1-enyl]-5,6-dihydro-2H-pyran-2-one, which was isolated from Ravensara crassifolia , also displays similar antifungal activity . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O4 B1214477 Strictifolione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(2R)-2-[(E,4R,6R)-4,6-dihydroxy-8-phenyloct-1-enyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C19H24O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11,16-18,20-21H,8,10,12-14H2/b9-4+/t16-,17-,18+/m1/s1

InChI Key

QSFJVCDVSIBMCG-CMFXGKTQSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C[C@H](C[C@@H](CCC2=CC=CC=C2)O)O

Canonical SMILES

C1C=CC(=O)OC1C=CCC(CC(CCC2=CC=CC=C2)O)O

Synonyms

strictifolione

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity of Strictifolione

Methodologies for the Isolation and Purification of Strictifolione from Natural Sources

The isolation of this compound from its natural source, Cryptocarya strictifolia, typically involves solvent extraction of the plant material, followed by chromatographic separation techniques. While specific detailed protocols for this compound isolation are not extensively detailed in the provided snippets, general methods for natural product isolation are applicable arborpharmchem.commasterorganicchemistry.com. These often begin with maceration or extraction of the plant’s stem bark using organic solvents like dichloromethane (B109758) unigoa.ac.innih.gov. The resulting crude extract is then subjected to various chromatographic methods, such as column chromatography, to separate and purify the target compound from other co-extracted substances. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for final purification steps, leveraging differences in polarity and affinity to isolate pure this compound arborpharmchem.com.

Stereochemical Aspects and Absolute Configuration Elucidation of this compound

This compound possesses multiple chiral centers, making the determination of its absolute configuration critical. The compound has been described with specific stereochemical descriptors, such as (1E,4R,6R) for its side chain, indicating the spatial arrangement of atoms around these chiral carbons ontosight.ai. The first total synthesis of this compound, starting from chiral precursors like (S)-malic acid and (S)-glycidol, played a pivotal role in confirming its structure, including the absolute configuration of its stereogenic centers nih.govresearchgate.netcapes.gov.brresearchgate.net. Techniques such as Circular Dichroism (CD) spectroscopy, in conjunction with synthetic studies, are often employed to assign absolute configurations by comparing experimental data with theoretical calculations or known standards jst.go.jpresearchgate.netcapes.gov.brlibretexts.orgwikipedia.org.

Characterization of this compound Analogues and Related Natural Products

The study of this compound often extends to related natural products that share structural similarities, providing insights into chemodiversity within the Cryptocarya genus and related species. For instance, compounds like (6R)-6[(E,4R,6R)-4,6-dihydroxy-10-phenyl-1-decenyl]-5,6-dihydro-2H-2-pyrone and (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one have been isolated from plants like Ravensara crassifolia and are structurally analogous to this compound nih.gov. These related compounds also feature the 5,6-dihydro-α-pyrone moiety and polyol chains, differing in the length or specific stereochemistry of their side chains. Their isolation and characterization contribute to understanding the biosynthetic pathways and structure-activity relationships within this class of natural products nih.gov.

Biosynthetic Pathways and Chemoenzymatic Considerations for Strictifolione

Proposed Biosynthetic Precursors and Pathways to Strictifolione

While a definitive in vivo biosynthetic pathway for this compound has not been fully elucidated in the literature, synthetic strategies often draw inspiration from the molecule's structural features, suggesting potential building blocks and assembly routes. The molecule's structure suggests a possible origin from isoprenoid precursors or related polyketide pathways, common in the biosynthesis of many natural products. However, the specific precursors and enzymatic steps leading to this compound remain an area for further investigation. Synthetic efforts have focused on assembling key fragments that mimic potential biosynthetic intermediates. For instance, approaches have utilized chiral pool starting materials like (S)-malic acid and (S)-glycidol to construct chiral fragments researchgate.net. Other strategies have employed precursors such as 3-phenyl propanal and trans-cinnamaldehyde, which incorporate the phenyl-substituted side chain researchgate.netresearchgate.net.

Enzymatic Transformations and Molecular Logic in this compound Biosynthesis

Enzymatic transformations play a crucial role in achieving the high stereoselectivity observed in natural product synthesis, and researchers have leveraged enzymes in synthetic routes to this compound. Lipase-catalyzed reactions, particularly acylation, have been identified as key steps for incorporating stereogenic centers with high enantioselectivity researchgate.netuniovi.esresearchgate.netbrad.ac.uk. For example, Candida antarctica Lipase B (CAL-B) has been employed in chemoenzymatic syntheses for enantioselective acylation of alcohol fragments researchgate.netexaly.com. Other enzymatic methods, such as enzymatic reduction with baker's yeast, have been used to establish stereocenters in lactone precursors thieme-connect.com. The "molecular logic" in these synthetic pathways refers to the strategic use of enzymes to control specific chemical transformations, ensuring the correct stereochemistry and regiochemistry are established at critical junctures, mirroring how biological systems assemble complex molecules.

Potential for Chemoenzymatic Synthesis and Biocatalytic Applications in this compound Production

The potential for chemoenzymatic synthesis of this compound is significant, offering routes that combine the efficiency and selectivity of enzymes with the versatility of chemical synthesis researchgate.netuniovi.esresearchgate.netbrad.ac.uknih.govnih.gov. These approaches aim to construct the molecule in a more sustainable and efficient manner.

Key chemoenzymatic strategies reported include:

  • Lipase-catalyzed kinetic resolution: This method uses lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the isolation of a chiral building block researchgate.netuniovi.esresearchgate.netbrad.ac.uk.
  • Enzymatic reduction: Enzymes like baker's yeast have been used to stereoselectively reduce carbonyl groups, establishing chiral centers in precursors thieme-connect.com.
  • Chiral reagent-directed reactions: While not strictly enzymatic, the use of chiral reagents or catalysts (e.g., proline-catalyzed reactions, Sharpless asymmetric dihydroxylation) in conjunction with enzymatic steps contributes to the overall chemoenzymatic strategy researchgate.netresearchgate.netthieme-connect.com.
  • These methods allow for the modular assembly of this compound from simpler, enantiomerically enriched fragments. For instance, a strategy involving lipase-catalyzed acylation and chiral reagent-directed diastereoselective allylation has been employed researchgate.netresearchgate.net. Furthermore, cross-metathesis reactions are frequently used to couple these fragments and establish the required E-olefin geometry researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

    The development of efficient chemoenzymatic routes not only facilitates the synthesis of this compound but also highlights the broader potential for biocatalytic applications in producing complex natural products. By understanding and harnessing specific enzymatic transformations, it is possible to develop greener and more selective synthetic processes.

    Chemical Synthesis and Analog Design of Strictifolione

    Total Synthesis Strategies for Strictifolione

    Numerous research groups have reported the total synthesis of (+)-strictifolione, employing a variety of strategies to construct the carbon skeleton and control the stereochemistry of its chiral centers. These approaches are often convergent, involving the synthesis of key fragments that are later coupled to form the final molecule.

    The majority of synthetic strategies for this compound employ a convergent retrosynthetic analysis. The most common disconnection is at the C1′-C2′ olefinic bond, which simplifies the molecule into two main fragments: a western, lipophilic side chain containing the 1,3-anti diol, and an eastern α,β-unsaturated δ-lactone (5,6-dihydro-α-pyrone) moiety. nih.govnih.gov This disconnection is strategically sound as the C1′-C2′ bond can be formed in a stereoselective manner in the final stages of the synthesis, typically via an olefin cross-metathesis (CM) reaction. nih.govnih.gov

    Further disconnection of the western fragment often involves breaking the C4′-C5′ bond, leading to simpler precursors that can be constructed using stereoselective aldol (B89426) or allylation reactions. nih.govnih.gov The eastern vinyl lactone fragment is typically derived from a simple starting material like acrolein through a sequence of reactions that install the C6 stereocenter and the lactone ring. nih.govnih.gov

    One modular approach envisions both the eastern and western fragments being derived from key diol-containing intermediates. nih.gov For instance, the western diol fragment can be synthesized from a bicyclic phosphate (B84403) intermediate, which is in turn assembled from a C2-symmetric anti-diene diol via a one-pot, sequential ring-closing metathesis (RCM)/cross-metathesis/hydrogenation protocol. nih.gov This approach allows for the modular installation of different subunits, which is highly advantageous for analog synthesis. nih.gov

    Key Retrosynthetic Disconnections for this compound:

    Disconnection PointReaction Type for Forward SynthesisResulting Fragments
    C1′–C2′ OlefinOlefin Cross-Metathesis (CM)Western diol-alkene fragment and Eastern vinyl lactone fragment
    C4′–C5′ Bond (Western Fragment)Aldol Reaction / Barbier ReactionSimpler aldehyde and chiral auxiliary or allylating agent
    C6–O Bond (Eastern Fragment)LactonizationHydroxy ester precursor

    A critical challenge in the synthesis of this compound is the precise control of its three stereocenters (C6, C4′, and C6′). Various stereoselective methods have been successfully implemented to address this challenge. nih.gov

    Asymmetric Aldol Reactions: The Crimmins modification of the Evans aldol reaction has been used to establish the 1,3-anti diol stereochemistry in the western fragment. nih.gov This reaction, between a chiral oxazolidinone auxiliary-bearing acetate (B1210297) equivalent and an aldehyde, provides high levels of diastereoselectivity. nih.gov Another powerful method is the titanium-catalyzed Mukaiyama aldol reaction, which has been employed to synthesize the chiral δ-hydroxyl β-keto ester precursor for the eastern lactone fragment with high enantioselectivity (e.g., 96% ee). nih.gov

    Enantioselective Allylation/Barbier Reactions: Indium(0)-promoted Barbier reactions have been utilized to construct the homoallylic alcohol portion of the western fragment. nih.gov While this method can sometimes result in moderate diastereoselectivity, it offers a direct route to the desired diol structure. nih.gov Enantioselective allyltitanation is another protocol that has been applied for the construction of stereogenic centers in this compound syntheses. nih.gov

    Phosphate Tether-Mediated Protocols: An innovative strategy involves the use of a phosphate tether to control stereochemistry and streamline the synthesis. nih.gov This "pot economical" approach utilizes a sequence of one-pot reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and chemoselective hydrogenation, to build complex intermediates with minimal purification steps. nih.gov A key advantage is that the phosphate triester acts as both an orthogonal protecting group and a leaving group, obviating the need for additional protection/deprotection steps. nih.gov

    Other Methodologies: Other established techniques like Sharpless kinetic resolution and enzymatic reductions have also been incorporated into synthetic routes to establish the required stereochemistry. nih.gov

    The success of a total synthesis often hinges on the efficient preparation of its key building blocks.

    Synthesis of the Western Fragment (Diol-Alkene): In one concise approach, the western fragment is prepared in a short sequence starting from 3-phenylpropanal. nih.gov A Crimmins modified Evans aldol reaction, followed by reduction of the chiral auxiliary, yields a β-hydroxyl aldehyde. nih.gov This unstable intermediate is immediately subjected to an indium-promoted Barbier reaction to furnish the key 1,3-anti diol fragment. nih.gov

    Synthesis of the Eastern Fragment (Vinyl Lactone): The vinyl lactone moiety can be synthesized efficiently from acrolein. nih.gov An asymmetric Mukaiyama aldol reaction with Chan's diene, catalyzed by a Ti(OiPr)₄/(R)-BINOL complex, produces a δ-hydroxyl β-keto ester with high enantiomeric excess. nih.gov Subsequent reduction of the ketone with sodium borohydride, followed by acid-catalyzed cyclization (lactonization), affords a hydroxylactone. nih.gov This intermediate is then converted to the final vinyl lactone fragment through mesylation and elimination. nih.gov

    Phosphate-Tethered Intermediates: A modular synthesis utilizes a readily prepared triene, which is subjected to a one-pot, three-reaction protocol (RCM/CM/diimide reduction) to yield a phenyl-substituted bicyclic phosphate intermediate. nih.gov This intermediate is then advanced to the western diol fragment through a regioselective Pd(0)-catalyzed reductive allylic transposition and tether removal. nih.gov

    One of the most concise routes reported achieves the total synthesis in a longest linear sequence of just four steps from 3-phenylpropanal. nih.gov The final cross-metathesis coupling of the two key fragments proceeds in a high yield of 80%. nih.gov

    Comparison of Selected Synthetic Route Efficiencies:

    Synthetic StrategyLongest Linear Sequence (LLS)Key ReactionsOverall Yield (for final sequence)Reference
    Unified Strategy4 stepsEvans Aldol, Barbier Reaction, Mukaiyama Aldol, Olefin CMNot explicitly stated, but final step is 80% nih.gov
    Phosphate Tether-Mediated Modular Approach3-pot process from trieneRCM/CM/Hydrogenation, Reductive Allylic Transposition, Olefin CM26% nih.gov
    First Total Synthesis18 stepsUtilized (S)-malic acid and (S)-glycidolNot available nih.gov

    Semi-Synthesis and Derivatization Approaches for this compound

    While significant effort has been dedicated to the total synthesis of this compound, the literature does not extensively cover its semi-synthesis or derivatization starting from the isolated natural product. Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, can be a powerful tool for generating analogs. However, the complexity of the this compound scaffold and the presence of multiple reactive functional groups (two hydroxyls, an ester, and an olefin) would require careful selective protection strategies.

    The development of modular total synthesis strategies has been highlighted as a key enabler for the future synthesis of an array of this compound analogs to explore structure-activity relationships (SAR). nih.gov These synthetic routes, rather than chemical modification of the natural product itself, provide a more practical and flexible platform for generating derivatives.

    The convergent nature of these syntheses allows for the independent modification of the eastern and western fragments before their final coupling. This modularity is crucial for SAR studies. For example:

    Modification of the Western Fragment: The lipophilic phenyl group at the end of the western chain could be readily replaced by other aromatic, heteroaromatic, or aliphatic groups. This can be achieved by starting the synthesis with different aldehydes in the initial aldol or allylation steps, or by using different cross-metathesis partners in the phosphate-tethered approach. nih.gov This would allow for probing the influence of the lipophilic tail on biological activity.

    Modification of the Eastern Fragment: The α,β-unsaturated δ-lactone is believed to be a key pharmacophore, potentially acting as a Michael acceptor that reacts with nucleophiles in biological targets. nih.gov Modifications to this ring system, while synthetically challenging, could provide valuable insights into its role in the compound's mechanism of action.

    Modification of the Diol Core: The 1,3-anti diol is crucial for the molecule's three-dimensional structure. Analogs with a syn-diol configuration or with one or both hydroxyl groups esterified, etherified, or removed could be synthesized to investigate the importance of this functional group for target binding.

    In essence, the existing total synthesis methodologies are well-suited for a "divergent total synthesis" approach to create a library of analogs, even though specific reports on the derivatization of the this compound scaffold itself are not prominent. nih.gov This synthetic flexibility is paramount for future efforts to optimize the biological activity profile of this natural product.

    Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

    The development of a robust synthetic strategy for this compound has paved the way for the systematic design and synthesis of analogues. These efforts are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features of the molecule responsible for its biological activity, such as its antifungal properties. The modular nature of modern synthetic routes allows for targeted modifications across different regions of the this compound scaffold.

    Modification of the α,β-Unsaturated Lactone

    The 5,6-dihydro-α-pyrone moiety is a key feature of this compound and is hypothesized to function as a Michael acceptor. This electrophilic character could allow the molecule to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in a target enzyme or protein, leading to irreversible inhibition. To test this hypothesis, analogues with modified lactone rings are designed. Key modifications include the saturation of the double bond to remove the Michael acceptor capability. If this modification leads to a significant loss of activity, it provides strong evidence for the importance of this reactive site.

    Table 1: Proposed Analogues for SAR Study of the Lactone Moiety

    Analogue Modification Description Rationale for Synthesis
    I Saturation of the C=C double bond in the lactone ring. To investigate the importance of the Michael acceptor functionality for biological activity.
    II Replacement of the ring oxygen with a nitrogen atom (lactam). To assess the role of the ring heteroatom in hydrogen bonding and overall conformation.
    III Opening of the lactone ring to form the corresponding hydroxy acid. To determine if the cyclic structure is essential for maintaining the correct orientation for target binding.

    Modification of the 1,3-Diol Core

    The stereochemistry and presence of the 1,3-anti-diol are considered critical for specific interactions with biological targets, likely through hydrogen bonding. The precise spatial arrangement of these hydroxyl groups can dictate the binding affinity and selectivity of the compound. SAR studies in this region involve synthesizing diastereomers, removing one or both hydroxyl groups, or protecting them to prevent hydrogen bonding. For example, the synthesis of the syn-diol analogue allows for a direct assessment of the importance of the anti configuration found in the natural product.

    Table 2: Proposed Analogues for SAR Study of the Diol Core

    Analogue Modification Description Rationale for Synthesis
    IV Inversion of stereochemistry at C4 and C6 to form the syn-diol. To evaluate the importance of the specific anti stereochemical arrangement for target binding.
    V Removal of the C4 hydroxyl group (deoxy analogue). To determine the contribution of the C4 hydroxyl group to the molecule's activity.
    VI Removal of the C6 hydroxyl group (deoxy analogue). To determine the contribution of the C6 hydroxyl group to the molecule's activity.
    VII Methylation of both hydroxyl groups (dimethyl ether). To block hydrogen bonding capability and assess its role in the mechanism of action.

    Modification of the Lipophilic Side Chain

    The long phenylalkyl side chain significantly contributes to the molecule's lipophilicity, which is essential for crossing cell membranes to reach its intracellular target. The terminal phenyl group may also engage in specific hydrophobic or π-stacking interactions within a target's binding pocket. Analogue design in this area focuses on varying the length of the alkyl chain and modifying the terminal aromatic ring. Synthetic strategies, particularly those employing cross-metathesis, are well-suited for introducing diverse side chains, allowing for a thorough exploration of the SAR.

    Table 3: Proposed Analogues for SAR Study of the Lipophilic Side Chain

    Analogue Modification Description Rationale for Synthesis
    VIII Truncation of the alkyl chain (e.g., phenylpropyl). To study the effect of chain length on lipophilicity and biological activity.
    IX Replacement of the terminal phenyl group with a simple alkyl group (e.g., methyl). To investigate the necessity of the aromatic ring for target interaction.
    X Introduction of substituents on the phenyl ring (e.g., -F, -Cl, -OCH₃). To probe electronic and steric effects within the binding site and alter pharmacokinetic properties.
    XI Replacement of the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl). To explore the spatial and electronic requirements of the hydrophobic binding pocket.

    By synthesizing these and other rationally designed analogues and evaluating their biological activity, a comprehensive SAR profile for this compound can be constructed. This knowledge is invaluable for optimizing the natural product's structure to develop new therapeutic agents with enhanced potency, selectivity, and improved pharmacological properties.

    Biological Activities and Pharmacological Mechanisms of Strictifolione

    In Vitro Pharmacological Investigations of Strictifolione

    In vitro studies aim to elucidate the direct effects of this compound on biological systems and molecular targets.

    Direct quantitative data regarding this compound's specific effects on cell proliferation or its ability to induce apoptosis is not extensively detailed in the reviewed literature. However, related compounds within the pyranone family have demonstrated such activities. For instance, a synthesized analog, referred to as Compound 2, was observed to induce the loss of mitochondrial membrane potential (MMP) and lysosomal membrane permeabilization (LMP) in MCF-7 cells, suggesting a potential role in apoptosis induction, possibly mediated by reactive oxygen species (ROS) generation researchgate.net. The general mechanism proposed for the bioactivity of α,β-unsaturated lactones, including this compound, involves their capacity to act as Michael acceptors, which can lead to interactions with cellular nucleophiles ajol.infobioline.org.brcas.cn.

    Compound (Related)Effect on Cellular ProcessesCell LineMechanism (Proposed)Reference(s)
    Compound 2Apoptosis InductionMCF-7Loss of mitochondrial membrane potential (MMP) and lysosomal membrane permeabilization (LMP) due to ROS generation. researchgate.net

    Specific molecular targets and signaling pathways directly modulated by this compound are not explicitly defined in the provided search results. However, the α,β-unsaturated δ-lactone moiety present in this compound is understood to be crucial for its bioactivity. This structural feature enables the compound to function as a Michael acceptor, facilitating covalent interactions with nucleophilic residues found in proteins, such as cysteine, lysine, serine, and threonine, as well as with guanine (B1146940) bases in DNA ajol.infobioline.org.brcas.cn. For context, Fostriecin, a structurally related compound, has been identified as an inhibitor of serine/threonine protein phosphatase type 2A (PP2A), which plays a role in regulating the mitotic entry checkpoint nih.gov.

    This compound has been reported to possess antifungal properties semanticscholar.orgajol.info. Its activity against the fungus Cladosporium cucumerinum is implied through studies on structurally similar compounds isolated from Ravensara crassifolia cas.cnresearchgate.net. The mechanism underlying this antifungal activity is attributed to the α,β-unsaturated lactone moiety, which acts as a Michael acceptor. This characteristic allows it to react with nucleophilic sites on essential biomolecules within fungal cells, thereby disrupting cellular functions ajol.infobioline.org.brcas.cn.

    CompoundActivity TypeTarget Organism/StrainReported ActivityMechanism (Proposed)Reference(s)
    This compoundAntifungalCladosporium cucumerinum (implied)Activeα,β-unsaturated lactone moiety acts as a Michael acceptor for biomolecules. semanticscholar.orgajol.infocas.cnresearchgate.net
    This compoundAntifungalNot specifiedActiveα,β-unsaturated lactone moiety acts as a Michael acceptor for biomolecules. semanticscholar.orgajol.info

    Preclinical In Vivo Studies of this compound

    Pharmacokinetic Profiles and Biotransformation in Preclinical Models

    Specific pharmacokinetic profiles and detailed biotransformation pathways of this compound in preclinical models were not extensively detailed within the provided search results. Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for drug development, allowing for optimization of pharmacokinetic properties and prediction of in vivo behavior nih.govcriver.comwuxiapptec.compharmtech.com. However, without specific studies on this compound, a comprehensive understanding of its metabolic fate, distribution patterns, and excretion routes in preclinical species remains an area requiring further investigation.

    Toxicological Observations in Preclinical Animal Studies

    Detailed toxicological observations of this compound in preclinical animal studies were not explicitly available in the provided search results. Preclinical toxicology studies are essential for evaluating the safety of potential drug candidates by identifying observed effects at the cellular or organ level. While these studies are crucial for understanding potential liabilities before clinical trials wuxiapptec.compharmtech.com, specific findings for this compound were not reported in the retrieved literature.

    Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. For this compound, SAR investigations are key to identifying the structural features responsible for its observed effects, such as its antifungal property nih.gov.

    Identification of Key Pharmacophoric Elements

    Research indicates that the biological activity of this compound is associated with the presence of a Michael acceptor moiety. Furthermore, the compound's potency is likely influenced by the three-dimensional structure of the substituent located on the lactone ring researchgate.net. These structural attributes are considered significant pharmacophoric elements that govern the molecule's interaction with its biological target.

    Correlation of Structural Modifications with Biological Potency and Selectivity

    While detailed SAR studies that systematically correlate specific structural modifications of this compound with quantitative changes in its biological potency and selectivity were not extensively detailed in the provided snippets, general insights are available. The importance of stereochemistry in the synthesis of this compound has been highlighted, suggesting that precise spatial arrangements of atoms are critical for its activity academictree.org.

    The following table summarizes the identified structural features and their implied roles in this compound's biological activity and potency, based on available literature:

    Structural FeatureImplied Role in Biological Activity/PotencyReference
    Michael acceptor moietyEssential for biological activity researchgate.net
    3D structure of the substituent on the lactone ringInfluences potency researchgate.net

    Synergistic and Antagonistic Biological Interactions of this compound

    This compound has been noted to exhibit synergistic potential when used in combination with certain antimicrobial agents academictree.org. This observation suggests that this compound may enhance the efficacy of specific antimicrobial compounds, a finding that could be valuable in the development of more effective therapeutic strategies. However, the provided search results did not elaborate on the specific mechanisms underlying these synergistic interactions or detail any observed antagonistic effects with other compounds.

    Compound List:

    this compound

    Advanced Analytical Techniques for Strictifolione Research

    Chromatographic Method Development for Strictifolione Purity and Quantification (e.g., HPLC, UPLC)

    Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of this compound. These methods are primarily used to determine the purity of both synthetic and isolated this compound and to quantify its presence in various samples.

    The development of a robust HPLC method for this compound would typically involve a systematic approach to optimize the separation of the target compound from any impurities, starting materials, or byproducts. Key parameters that are adjusted during method development include the choice of stationary phase (the column), the mobile phase composition, and the detector settings. For a compound like this compound, a reversed-phase column, such as a C18 column, is often a suitable starting point.

    The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that all compounds are eluted from the column in a reasonable timeframe and with good peak shape. The diastereomeric ratio of synthetic intermediates of this compound has been determined using Nuclear Magnetic Resonance (NMR) spectra. brad.ac.uk

    For quantitative analysis, a calibration curve is constructed by running a series of this compound standards of known concentrations. The peak area of this compound in an unknown sample can then be compared to the calibration curve to determine its concentration. HPLC traces are available for synthetically produced (+)-Strictifolione, which can be used as a reference for method development and validation. brad.ac.uktandfonline.com Chiral HPLC, using a column like a chiral OD-H, has been utilized to determine the stereochemistry of related natural products and could be similarly applied to resolve enantiomers of this compound if required. nih.gov

    Table 1: Illustrative HPLC Method Parameters for this compound Analysis

    ParameterCondition
    Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 210 nm
    Injection Volume 10 µL
    Column Temperature 30 °C

    This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on common practices for similar natural products.

    High-Resolution Mass Spectrometry in this compound Metabolomics and Proteomics

    High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of this compound and plays a potential role in metabolomics and proteomics studies involving this compound. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of newly synthesized or isolated this compound. brad.ac.uknih.gov

    In the context of metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, HRMS could be used to detect and identify this compound and its metabolites in biological samples. For instance, if a biological system is treated with this compound, HRMS coupled with a separation technique like UPLC (UPLC-HRMS) can be used to track the fate of the compound, identifying any modifications it undergoes, such as hydroxylation, glucuronidation, or other phase I and phase II metabolic transformations.

    While direct proteomics studies on this compound are not yet prevalent, this technique could be applied to understand the compound's mechanism of action. Proteomics involves the large-scale study of proteins. By using chemical probes derived from this compound, it might be possible to identify its protein targets. In such an experiment, a this compound-based probe could be used to pull down its binding partners from a cell lysate. These proteins would then be identified using mass spectrometry.

    Table 2: HRMS Data for a this compound-Related Compound

    Ion [M+Na]+Calculated m/zFound m/z
    C14H20NaO2243.1356243.1356

    This table shows example HRMS data for an intermediate in the synthesis of this compound, demonstrating the high accuracy of the technique. brad.ac.uk

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule. brad.ac.ukresearchgate.netfigshare.com The chemical shifts, coupling constants, and multiplicities of the signals in an NMR spectrum provide a detailed picture of the molecular structure. brad.ac.uk

    Beyond basic structural determination, advanced NMR techniques can provide insights into the three-dimensional conformation of this compound in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can identify protons that are close to each other in space, even if they are not directly connected by chemical bonds. This information can be used to build a 3D model of the molecule and to understand its preferred conformation.

    Furthermore, NMR is a valuable tool for studying the interaction of this compound with potential biological targets, such as proteins. Techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of the this compound molecule are in close contact with a protein. acs.org In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands, and the signals of the ligand's protons that are in close proximity to the protein are attenuated. By observing which proton signals are affected, a binding epitope map of this compound can be generated.

    Table 3: Representative ¹H and ¹³C NMR Data for (+)-Strictifolione

    Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
    2163.97-
    3129.91-
    4144.65-
    5131.16-
    6--
    1'141.85-

    This table presents a selection of reported NMR data for (+)-Strictifolione, highlighting key chemical shifts. figshare.com

    Crystallographic Analysis and Computational Modeling of this compound (e.g., ligand-target docking)

    In the absence of a crystal structure, or to complement it, computational modeling techniques are extremely valuable. Molecular modeling can be used to explore the possible conformations of this compound and to estimate their relative energies. This can help to identify the most likely conformations of the molecule in different environments.

    Ligand-target docking is a computational method used to predict the binding mode of a small molecule, like this compound, to a protein target. kcl.ac.uk In a docking simulation, the three-dimensional structure of the target protein is used as a receptor, and the conformation of this compound is systematically varied to find the most favorable binding orientation within the protein's active site. The results of a docking study can provide hypotheses about how this compound interacts with its biological target at the molecular level, which can then be tested experimentally. For instance, docking could suggest key amino acid residues involved in binding, which could be mutated to confirm their importance.

    Table 4: Key Steps in a Ligand-Target Docking Study of this compound

    StepDescription
    1. Target Preparation Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.
    2. Ligand Preparation Generate a 3D structure of this compound. Assign charges and define rotatable bonds.
    3. Docking Simulation Use a docking program to systematically search for the best binding poses of this compound in the protein's active site.
    4. Scoring and Analysis The docking program calculates a score for each pose to estimate the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    This table outlines the general workflow for performing a computational docking study with this compound.

    Future Perspectives and Research Challenges in Strictifolione Studies

    Exploration of Novel Biological Targets and Therapeutic Applications

    Strictifolione is primarily recognized for its antifungal properties. The presence of a 5,6-dihydro-α-pyrone moiety, a Michael acceptor, suggests a potential mechanism of action involving the covalent modification of nucleophilic residues within target enzymes, leading to their inactivation. However, the specific fungal protein targets remain to be elucidated. Future research will need to focus on identifying these molecular targets to fully understand its antifungal activity and to anticipate potential resistance mechanisms.

    Beyond its antifungal effects, preliminary studies have suggested a broader therapeutic potential. For instance, the related compound Cryptofolione, which shares a similar structural backbone, has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This opens an avenue for investigating this compound and its analogues as potential antiparasitic agents. A critical challenge will be to pinpoint the specific enzymes or cellular pathways in these pathogens that are disrupted by this compound. The exploration of its activity against a wider range of pathogens and cancer cell lines could reveal novel therapeutic applications.

    Table 1: Potential Therapeutic Applications of this compound and Areas for Future Investigation

    Potential ApplicationCurrent Evidence/HypothesisKey Research Questions
    Antifungal Known activity; proposed mechanism via Michael addition.What are the specific fungal enzyme targets? What is the spectrum of activity against clinically relevant fungi?
    Antiparasitic Analogue Cryptofolione shows activity against Trypanosoma cruzi.Does this compound exhibit activity against T. cruzi, Leishmania, or other parasites? What is the mechanism of action?
    Anticancer Many natural products with α,β-unsaturated lactones exhibit cytotoxicity.What is the cytotoxic profile of this compound against various cancer cell lines? What are the molecular targets in cancer cells?

    Development of Sustainable and Scalable Production Methods

    The limited availability of this compound from its natural source, Cryptocaria strictifolia, necessitates the development of efficient and sustainable synthetic routes for its production. While several total syntheses have been reported, many involve lengthy multi-step processes that are not amenable to large-scale production.

    Future efforts must focus on creating more "green" and economically viable synthetic strategies. The use of chemoenzymatic methods, for instance, employing hydrolases for key asymmetric transformations, presents a promising sustainable approach. These enzymatic reactions are often highly selective and can be performed under mild conditions, reducing waste and energy consumption.

    Furthermore, synthetic strategies that emphasize "pot economy," where multiple reactions are performed in a single reaction vessel, can significantly improve efficiency and reduce the environmental impact. A patented synthetic method highlights a bisection approach that is designed to be simple, high-yielding, and cost-effective, which are all crucial factors for scalability. The challenge lies in optimizing these routes to maximize yield and purity while minimizing the use of hazardous reagents and complex purification steps, ultimately making this compound more accessible for extensive biological evaluation and potential clinical development.

    Advancements in Asymmetric Synthesis and Modular Approaches

    The stereochemical complexity of this compound, with its multiple chiral centers, presents a significant synthetic challenge. The development of highly stereoselective synthetic methods is paramount to producing the biologically active enantiomer, (+)-Strictifolione, in high purity.

    Significant progress has been made in the asymmetric synthesis of this natural product. Key strategies that have been successfully employed include:

    Enantioselective Allyltitanation: Used to control the stereogenic centers at C6, C4', and C6'.

    Proline-Catalyzed Sequential α-Aminoxylation: A key step in an enantio- and diastereocontrolled total synthesis.

    Jacobsen's Hydrolytic Kinetic Resolution: Employed to establish key stereocenters with high enantiomeric excess.

    One-Pot Double Allylboration: A streamlined approach to rapidly construct the core structure.

    A particularly powerful strategy has been the development of modular approaches, which allow for the synthesis of various analogues by combining different building blocks. One such approach utilizes phosphate (B84403) tether-mediated, one-pot sequential protocols followed by a final cross-metathesis. This method is not only efficient but also "library amenable," meaning it can be readily adapted to create a diverse collection of this compound analogues for structure-activity relationship (SAR) studies. Future advancements will likely focus on discovering new catalytic systems that can further improve the efficiency and stereoselectivity of these modular syntheses.

    Table 2: Key Asymmetric and Modular Synthetic Strategies for (+)-Strictifolione

    StrategyKey Reactions/ReagentsPurposeReference
    Enantioselective AllyltitanationChiral Titanium CatalystsControl of stereocenters C6, C4', C6'
    Proline CatalysisProlineSequential α-aminoxylation
    Kinetic ResolutionJacobsen's CatalystAsymmetric synthesis of key fragments
    Modular SynthesisPhosphate Tethers, Cross-MetathesisEfficient, library-amenable synthesis
    Bisection SynthesisAldol (B89426) Reaction, Olefin MetathesisScalable and cost-effective production

    Application of Chemical Biology Approaches for Mechanistic Elucidation

    To fully exploit the therapeutic potential of this compound, a detailed understanding of its mechanism of action at the molecular level is required. Chemical biology offers a powerful toolkit

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Strictifolione, and how do their efficiencies compare?

    • Methodological Answer : The total synthesis of (+)-Strictifolione typically employs modular strategies involving key reactions such as Barbier coupling and olefin cross-metathesis (CM). For example, details a route using Barbier reaction for C–C bond formation, followed by CM to assemble the macrocyclic structure (yield: ~42% overall). and highlight a one-pot sequential protocol combining Pd-catalyzed reductive allylic transposition and CM, improving atom economy. To compare efficiencies, researchers should evaluate reaction yields, stereochemical control, and scalability (e.g., Scheme 1 vs. Scheme 3 in cited studies) .

    Table 1: Comparison of Synthetic Approaches

    MethodKey StepsYield (%)StereoselectivityReference
    Barbier + CMMacrocycle assembly via CM42High
    One-pot Pd/CM sequentialAllylic transposition + CM55Moderate

    Q. How can researchers characterize this compound’s structure and purity effectively?

    • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural elucidation. For purity assessment, HPLC with UV detection (λ = 220–280 nm) or chiral stationary phases can resolve enantiomeric excess. and emphasize correlating spectral data (e.g., NOESY for relative configuration) with synthetic intermediates. Always cross-validate with computational methods (DFT for NMR chemical shifts) to resolve ambiguities .

    Q. What experimental frameworks are suitable for assessing this compound’s biological activity?

    • Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design bioactivity studies. For example:

    • Population : Cancer cell lines (e.g., HeLa, MCF-7).
    • Intervention : this compound at varying concentrations (1–100 µM).
    • Comparison : Positive controls (e.g., paclitaxel) and vehicle (DMSO).
    • Outcome : IC₅₀ values via MTT assay.
    • Time : 48–72 hr exposure.
      Ensure statistical rigor using ANOVA with post-hoc tests (p < 0.05) and replicate experiments (n ≥ 3). and provide guidelines for aligning objectives with analytical methods .

    Advanced Research Questions

    Q. How can researchers optimize the yield of this compound’s key synthetic steps while minimizing side reactions?

    • Methodological Answer : Employ design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). For Barbier reactions ( ), optimize Zn dust activation and stoichiometry to suppress β-hydride elimination. In CM (), use Grubbs II catalyst with controlled ethylene pressure to enhance macrocyclization efficiency. Monitor intermediates via inline IR or LC-MS to identify side products. Kinetic studies (e.g., Eyring plots) can pinpoint rate-limiting steps .

    Q. How should contradictory spectral data in this compound analogs be resolved?

    • Methodological Answer : Contradictions in NMR or MS data may arise from dynamic conformational changes or impurities. Apply:

    • Variable-temperature NMR to probe conformational equilibria.
    • DFT calculations to predict stable conformers and compare with experimental shifts.
    • Advanced purification (preparative HPLC, recrystallization) to isolate stereoisomers.
      emphasizes iterative hypothesis testing: if data conflicts with literature (e.g., unexpected NOE correlations), re-examine synthetic pathways for regio-/stereochemical errors .

    Q. What mechanistic insights underpin this compound’s reactivity in cross-metathesis?

    • Methodological Answer : Use computational chemistry (DFT, MD simulations) to model the transition state of CM reactions. Experimentally, isotopically labeled substrates (e.g., ¹³C-olefins) and kinetic isotope effects (KIE) can reveal mechanistic pathways. ’s Pd-catalyzed transposition step involves η³-allyl intermediates; pairing this with CM requires analyzing catalyst compatibility (e.g., Ru vs. Mo carbenes). Publish raw kinetic data in supplements for reproducibility .

    Q. How can researchers design comparative studies between this compound and structural analogs (e.g., Cryptofolione)?

    • Methodological Answer : Apply a "unified strategy" ( ) to synthesize analogs with systematic structural variations (e.g., substituent positioning, ring size). Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with bioactivity. For in vitro studies, ensure matched molecular pairs (e.g., same cell line, assay conditions) to isolate structure-activity relationships. ’s P-E/I-C-O framework ensures comparability in experimental design .

    Methodological Best Practices

    • Data Analysis : Use tools like R/Python for multivariate regression to link synthetic conditions (e.g., catalyst loading) with yield/purity. mandates clear table/figure labeling (e.g., Table 1 above) .
    • Ethical Reporting : Disclose failed experiments (e.g., unsuccessful CM attempts) to aid reproducibility. stresses independent data collection to avoid bias .
    • Literature Gaps : Prioritize understudied areas (e.g., in vivo pharmacokinetics of this compound) using ’s scope-assessment criteria .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.